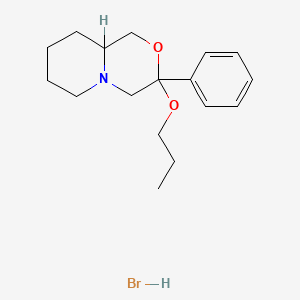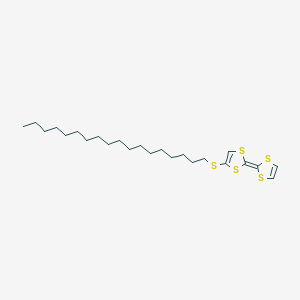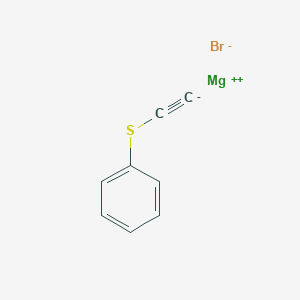
Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, an oxazolidinyl ring, and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester typically involves the reaction of diphenyl phosphite with an oxazolidinone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Starting Materials: Diphenyl phosphite and 2-oxo-3-oxazolidinone.
Reaction Conditions: The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.
科学研究应用
Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonic acids.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The oxazolidinyl ring and phosphonic acid group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diethyl ester
- Phosphonic acid, (2-oxo-3-oxazolidinyl)-, dimethyl ester
- Phosphonic acid, (2-oxo-3-oxazolidinyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to other similar compounds
属性
IUPAC Name |
3-diphenoxyphosphoryl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVESRDQVZKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NO5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365594 |
Source


|
| Record name | Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122372-50-3 |
Source


|
| Record name | Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)



![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)

![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)



